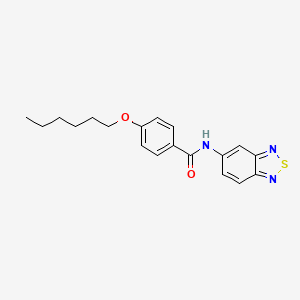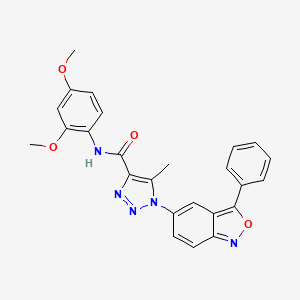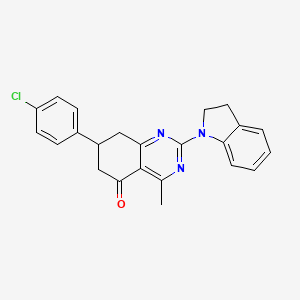
N-(2,1,3-benzothiadiazol-5-yl)-4-(hexyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)-4-(hexyloxy)benzamide is a chemical compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-4-(hexyloxy)benzamide typically involves the reaction of 2,1,3-benzothiadiazole with 4-(hexyloxy)benzoic acid. The process may include steps such as esterification, amidation, and purification to obtain the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-4-(hexyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states, leading to the formation of new derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the reaction’s success and the quality of the products formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-yl)-4-(hexyloxy)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing new materials and exploring reaction mechanisms.
Biology: Researchers study its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-4-(hexyloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,1,3-benzothiadiazol-5-yl)-4-(hexyloxy)benzamide include other benzothiadiazole derivatives such as:
- N-(2,1,3-benzothiadiazol-5-yl)-2-chloroacetamide
- 2,1,3-benzothiadiazol-5-yl isothiocyanate
- N-(2,1,3-benzothiadiazol-5-yl)-3,5-dinitrobenzamide
Uniqueness
This compound stands out due to its unique hexyloxy group, which imparts distinct physical and chemical properties
Properties
Molecular Formula |
C19H21N3O2S |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-4-hexoxybenzamide |
InChI |
InChI=1S/C19H21N3O2S/c1-2-3-4-5-12-24-16-9-6-14(7-10-16)19(23)20-15-8-11-17-18(13-15)22-25-21-17/h6-11,13H,2-5,12H2,1H3,(H,20,23) |
InChI Key |
YSPYWIKZSWNJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=NSN=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea](/img/structure/B11323699.png)
![1-(2-phenylethyl)-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11323705.png)

![7-bromo-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11323714.png)
![N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11323717.png)
![7-chloro-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide](/img/structure/B11323730.png)
![2-ethoxy-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11323731.png)
![9-(3-chloro-4-methylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11323733.png)
![benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B11323739.png)

![(5E)-3-(4-chlorophenyl)-6-hydroxy-5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11323748.png)
![4-[6-hydroxy-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoic acid](/img/structure/B11323752.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323758.png)
